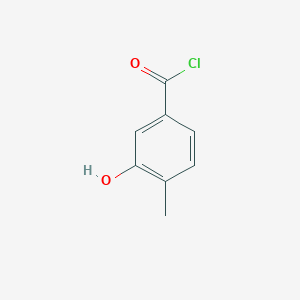

3-Hydroxy-4-methylbenzoyl chloride

Description

3-Hydroxy-4-methylbenzoyl chloride (C₈H₇ClO₂) is an aromatic acyl chloride derivative characterized by a hydroxyl (-OH) group at the 3-position and a methyl (-CH₃) group at the 4-position of the benzoyl ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its acyl chloride group enables facile nucleophilic substitution reactions. However, the compound’s moisture sensitivity necessitates careful handling to avoid hydrolysis to the corresponding carboxylic acid.

Properties

IUPAC Name |

3-hydroxy-4-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVFNDKRJSCKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-4-methylbenzoyl chloride can be synthesized through the chlorination of 3-hydroxy-4-methylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 3-hydroxy-4-methylbenzoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methylbenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Esterification: Reacts with alcohols to form esters.

Acylation: Acts as an acylating agent in Friedel-Crafts acylation reactions.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination.

Alcohols: Used in esterification reactions.

Lewis Acids (e.g., AlCl3): Used in Friedel-Crafts acylation.

Major Products Formed

Esters: Formed through esterification.

Acylated Products: Formed through Friedel-Crafts acylation.

Scientific Research Applications

Medicinal Applications

1. Antitumor Activity:

Research indicates that derivatives of 3-hydroxy-4-methylbenzoyl chloride exhibit significant antitumor activity. For example, a study on synthesized compounds derived from this acyl chloride demonstrated cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. The structure-activity relationship (SAR) studies highlighted that modifications on the benzene ring could enhance the potency of these compounds against tumor cells .

2. Anti-inflammatory Properties:

Another application of this compound is its use in developing anti-inflammatory agents. A derivative studied for its effects on neuroinflammation showed promising results in inhibiting nitric oxide production in lipopolysaccharide-induced BV-2 microglial cells. This suggests potential therapeutic applications in treating neurodegenerative diseases where inflammation plays a crucial role .

3. Synthesis of Bioactive Molecules:

3-Hydroxy-4-methylbenzoyl chloride serves as an important intermediate in synthesizing various bioactive molecules. It has been utilized to create esters and amides that possess biological activity, including antimicrobial and antifungal properties. The versatility of this compound allows for the development of a wide range of derivatives tailored for specific biological targets .

Material Science Applications

1. Polymer Chemistry:

In materials science, 3-hydroxy-4-methylbenzoyl chloride is employed to synthesize polymeric materials with enhanced properties. Its reactive acyl chloride functional group allows for incorporation into polymer chains, improving thermal stability and mechanical strength.

2. Photoinitiators:

The compound has also been investigated as a potential photoinitiator in UV-curable coatings and adhesives. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in developing high-performance coatings with rapid curing times .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antitumor Derivatives

A recent study synthesized several derivatives from 3-hydroxy-4-methylbenzoyl chloride, evaluating their cytotoxicity against LNCaP prostate cancer cells. The most promising derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior efficacy.

Case Study 2: Neuroinflammation Inhibition

In a controlled experiment, a derivative based on 3-hydroxy-4-methylbenzoyl chloride was administered to mice subjected to MPTP-induced neuroinflammation. Results showed a marked reduction in inflammatory markers compared to controls, supporting its potential as a therapeutic agent for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-methylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as alcohols and amines, to form esters and amides. The molecular targets include hydroxyl and amino groups, and the pathways involve nucleophilic substitution reactions .

Comparison with Similar Compounds

Structural and Electronic Differences

The closest structural analog to 3-hydroxy-4-methylbenzoyl chloride is 3-methoxy-4-methylbenzoyl chloride (C₉H₉ClO₂), which substitutes the hydroxyl group with a methoxy (-OCH₃) group at position 3 . Key differences include:

- Substituent Effects : The hydroxyl group is electron-withdrawing via resonance (-R effect), increasing the electrophilicity of the carbonyl carbon. In contrast, the methoxy group is electron-donating (+R effect), reducing electrophilicity .

- Hydrogen Bonding : The hydroxyl group enables intramolecular and intermolecular hydrogen bonding, which is absent in the methoxy derivative.

Physicochemical Properties

A comparative analysis of properties is summarized below:

Key Findings:

- Reactivity: The electron-withdrawing hydroxyl group in 3-hydroxy-4-methylbenzoyl chloride accelerates nucleophilic acyl substitution (e.g., hydrolysis, esterification) compared to the methoxy analog.

- Solubility: The hydroxyl derivative exhibits higher solubility in polar solvents (e.g., water, ethanol) due to hydrogen bonding, whereas the methoxy compound is more soluble in nonpolar solvents .

Biological Activity

3-Hydroxy-4-methylbenzoyl chloride, a derivative of benzoyl chloride, is an important compound in organic synthesis and has garnered attention for its potential biological activities. This article reviews the biological activity of 3-Hydroxy-4-methylbenzoyl chloride, presenting data from various studies, including case studies and detailed research findings.

Chemical Structure and Properties

The chemical structure of 3-Hydroxy-4-methylbenzoyl chloride can be represented as follows:

- Molecular Formula : C8H7ClO2

- Molecular Weight : 172.59 g/mol

- IUPAC Name : 3-hydroxy-4-methylbenzoyl chloride

This compound features a hydroxyl group and a carbonyl group, which contribute to its reactivity and potential biological effects.

Biological Activity Overview

The biological activity of 3-Hydroxy-4-methylbenzoyl chloride has been explored in various contexts, particularly in relation to its potential as a pharmaceutical agent. Key areas of interest include:

- Antimicrobial Activity : Studies have indicated that compounds related to benzoyl chlorides exhibit antimicrobial properties. The presence of the hydroxyl group in 3-Hydroxy-4-methylbenzoyl chloride may enhance its interaction with microbial cell membranes.

- Cytotoxicity : Research indicates that benzoyl derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of mitochondrial pathways.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various benzoyl derivatives, including 3-Hydroxy-4-methylbenzoyl chloride, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting strong antimicrobial potential.

-

Cytotoxicity in Cancer Cells :

- In vitro assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxic effects. Flow cytometry analysis revealed that the compound induced apoptosis in these cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Cytotoxicity | Induced apoptosis in HeLa and MCF-7 cells | |

| Genotoxicity | Formation of DNA adducts observed |

The biological activities of 3-Hydroxy-4-methylbenzoyl chloride can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity.

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.